A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols
A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols
Introduction
N-Carbobenzoxy-L-proline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-Proline, is a pivotal derivative of the amino acid L-proline. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group attached to the proline nitrogen, a modification first introduced in the 1930s by Max Bergmann and Leonidas Zervas as a foundational strategy in modern peptide synthesis.[1][2] This protecting group is stable under various conditions but can be selectively removed, making Cbz-L-proline an indispensable building block for the stepwise assembly of peptides.[1][2]
Beyond its classical role in synthetic chemistry, Carbobenzoxyproline has been identified as a potent and specific inhibitor of prolidase, a metalloenzyme responsible for cleaving dipeptides with C-terminal proline or hydroxyproline residues.[3][4] This inhibitory action makes it a valuable chemical tool for researchers studying prolidase function and its role in pathologies such as prolidase deficiency (PD).[5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to Carbobenzoxyproline for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Carbobenzoxyproline is structurally characterized by the L-proline pyrrolidine ring where the secondary amine is protected as a benzyl carbamate. This Cbz group prevents the amine from participating in unwanted reactions during peptide bond formation.
| Identifier | Value |
| IUPAC Name | (2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid[3][6] |
| CAS Number | 1148-11-4[6] |
| Molecular Formula | C₁₃H₁₅NO₄[3][6] |
| Synonyms | Benzyloxycarbonyl-L-proline, Carbobenzoxy-L-proline, Cbz-Pro-OH, Z-L-Proline, N-Cbz-L-proline[3][6] |
Physicochemical Properties
The physical and chemical properties of Carbobenzoxyproline are summarized below. It typically appears as a white to off-white crystalline powder.[1]
| Property | Value |
| Molecular Weight | 249.27 g/mol [3] |
| Melting Point | 75 - 78 °C[3] |
| pKa (Predicted) | 3.99 ± 0.20[7] |
| Appearance | White to off-white crystalline powder or crystals[1] |
| Optical Rotation | [α]²⁰/D −60° (c=1 in Acetic Acid)[3]; −40° (c=2 in Ethanol) |
Solubility
Carbobenzoxyproline exhibits solubility in various organic solvents and aqueous mixtures, which is critical for its use in both synthesis and biological assays.
| Solvent/System | Observation/Concentration |
| Methanol | Almost transparent solubility[3][4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% Corn Oil[5] |
Biological Activity: Prolidase Inhibition
Carbobenzoxyproline is a well-documented competitive inhibitor of prolidase.[5] Prolidase is a specific exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving iminodipeptides. By inhibiting this enzyme, Carbobenzoxyproline serves as a critical tool for studying the biological consequences of impaired prolidase activity, as seen in prolidase deficiency. Research on fibroblasts from patients with this condition has shown that treatment with Carbobenzoxyproline can induce mitochondrial depolarization and increase cellular death, providing insights into the disease's cellular pathology.[5]
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and application of Carbobenzoxyproline.
4.1. Synthesis of N-Benzyloxycarbonyl-L-proline
This protocol describes the reaction of L-proline with benzyl chloroformate to yield the Cbz-protected product.[1]
Materials:
-
L-Proline
-
2 M Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate (Z-Cl or Cbz-Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Dissolution: Dissolve L-proline (e.g., 10.0 g, 87 mmol) in 2 M NaOH solution (40 mL) in a suitable flask.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition of Protecting Group: Add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portion-wise to the L-proline solution over 30 minutes, maintaining the temperature at 0–5 °C. Ensure vigorous stirring or occasional shaking.
-
Warming: Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.
-
Acidification & Extraction (Purification):
-
Acidify the mixture to Congo red by carefully adding concentrated HCl.
-
Extract the resulting oil into ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
-
Isolation & Recrystallization (Purification):
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product.
-
4.2. Preparation of Solutions for In Vivo Studies
For animal studies, Carbobenzoxyproline must be dissolved in a biocompatible vehicle. The following protocol provides a method for preparing a clear, injectable solution.[5]
Materials:
-
Carbobenzoxyproline
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of Carbobenzoxyproline in DMSO (e.g., 25 mg/mL).
-
Working Solution Preparation (Example for 1 mL):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix.
-
-
Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.
4.3. In Vivo Prolidase Inhibition Protocol
This protocol outlines a general method for assessing the inhibitory effect of Carbobenzoxyproline on erythrocyte prolidase activity in a mouse model.[5]
Experimental Design:
-
Animal Model: Mice.
-
Test Compound: Carbobenzoxyproline, prepared as described in Protocol 4.2.
-
Dosage: 60 mg/kg.
-
Administration Route: Injection (e.g., intraperitoneal).
-
Frequency: Once daily.
-
Duration: 3 weeks.
-
Endpoint: Measurement of prolidase activity in erythrocytes, which is expected to be significantly reduced compared to a vehicle-treated control group.
Conclusion
N-Carbobenzoxy-L-proline remains a cornerstone of synthetic peptide chemistry and a valuable probe for biochemical research. Its well-defined chemical properties, coupled with robust synthesis protocols, ensure its continued utility. Furthermore, its specific inhibitory action against prolidase provides a powerful tool for investigating collagen metabolism and related genetic disorders, making it a molecule of significant interest to both chemists and biomedical researchers.
References
- 1. Page loading... [guidechem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyloxycarbonyl-L-proline, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]
- 5. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]
- 6. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1148-11-4 CAS MSDS (N-Benzyloxycarbonyl-L-proline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
